![molecular formula C44H39F3N12O7 B8103495 PROTAC IRAK4 degrader-1](/img/structure/B8103495.png)
PROTAC IRAK4 degrader-1
Overview
Description
PROTAC IRAK4 degrader-1 is a useful research compound. Its molecular formula is C44H39F3N12O7 and its molecular weight is 904.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality PROTAC IRAK4 degrader-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC IRAK4 degrader-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Characterization
- PROTAC IRAK4 degrader-1 is part of a broader category of proteolysis targeting chimeras (PROTACs). A study by Degorce et al. (2020) highlights the discovery of PROTAC molecules that selectively degrade the IRAK3 pseudokinase, showcasing the targeted degradation capabilities of PROTACs, including those targeting IRAK4 (Degorce et al., 2020).
Mechanism of Action
- PROTACs function by recruiting an E3 ligase to a target protein, facilitating ubiquitination and subsequent degradation. This process has been detailed in research by Crew et al. (2017), which underscores the significance of this modality in targeted protein degradation, relevant to PROTAC IRAK4 degrader-1 (Crew et al., 2017).
Therapeutic Potential
- A study by Yao et al. (2022) discusses the use of PROTACs in degrading cancer target proteins and other disease-related proteins, highlighting their therapeutic potential in cancers, neurodegenerative diseases, and inflammations. This includes applications for PROTACs targeting IRAK4 (Yao et al., 2022).
Emerging Therapeutics for Hematologic Malignancies
- He et al. (2020) explore the use of PROTACs as novel targeted anticancer therapeutics for hematologic malignancies. This research indicates the potential of PROTAC IRAK4 degrader-1 in treating such malignancies (He et al., 2020).
Applications in Cancer Therapy
- Qi et al. (2021) review the structures and mechanisms of PROTACs, including their effectiveness in targeting tumor growth, which is relevant to the applications of PROTAC IRAK4 degrader-1 in cancer therapy (Qi et al., 2021).
Development Strategies and Challenges
- Wang et al. (2019) discuss the PROTAC strategy, including the types of degradation proteins and the molecular design and optimization strategy, which is applicable to the development of PROTAC IRAK4 degrader-1 (Wang et al., 2019).
High-Throughput Screening and Development
- Beveridge et al. (2019) demonstrate the use of native mass spectrometry in predicting PROTAC efficacy, a technique that could be instrumental in the development and optimization of PROTAC IRAK4 degrader-1 (Beveridge et al., 2019).
properties
IUPAC Name |
2-[2-(cyclopropylmethylamino)pyridin-4-yl]-N-[1-[4-[3-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]imidazol-1-yl]propylcarbamoyl]phenyl]-3-(trifluoromethyl)pyrazol-4-yl]-1,3-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H39F3N12O7/c45-44(46,47)37-31(53-39(62)32-22-66-41(54-32)26-13-15-48-34(17-26)51-18-24-5-6-24)21-58(56-37)28-9-7-25(8-10-28)38(61)49-14-2-16-57-20-27(52-23-57)19-50-30-4-1-3-29-36(30)43(65)59(42(29)64)33-11-12-35(60)55-40(33)63/h1,3-4,7-10,13,15,17,20-24,33,50H,2,5-6,11-12,14,16,18-19H2,(H,48,51)(H,49,61)(H,53,62)(H,55,60,63) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXFMHKDNIZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)NCCCN6C=C(N=C6)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H39F3N12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC IRAK4 degrader-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.